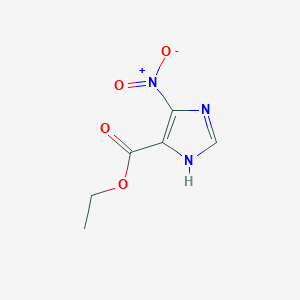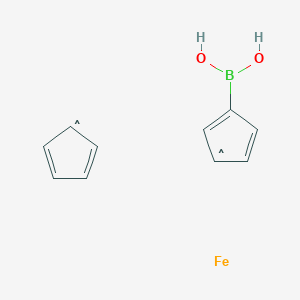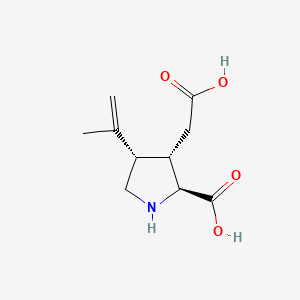
Kainic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kainic acid is a naturally occurring organic acid found in certain species of red seaweed, particularly in the genus Digenea. It was first isolated in 1953 by Japanese scientists from the seaweed Digenea simplex. This compound is known for its potent neuroexcitatory properties, acting as an agonist for kainate receptors, a subtype of ionotropic glutamate receptors in the central nervous system .
准备方法
Synthetic Routes and Reaction Conditions: Kainic acid can be synthesized through various methods. One common synthetic route involves the use of a tritiated Wittig reagent. The synthesis typically includes steps such as the protection of functional groups, formation of key intermediates, and final deprotection to yield this compound. For example, the synthesis may involve the following steps:
- Protection of the amino group using Boc-ON in a dioxane/water mixture at room temperature.
- Formation of a key intermediate through reactions with methanol and ozone.
- Final deprotection using trifluoroacetic acid followed by neutralization with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the red seaweed Digenea simplex. The extraction process includes drying the seaweed, followed by solvent extraction and purification steps to isolate this compound in its pure form .
化学反应分析
Types of Reactions: Kainic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like organolithium reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .
科学研究应用
Kainic acid has numerous applications in scientific research, particularly in the fields of neuroscience and pharmacology. Some key applications include:
Neuroscience Research: this compound is used to create animal models of neurological disorders, such as epilepsy and neurodegenerative diseases.
Pharmacological Studies: this compound is used to investigate the role of kainate receptors in the central nervous system.
Cellular Studies: this compound is used in primary neuronal cell cultures and acute brain slice preparations to study excitotoxicity and neuroprotection.
作用机制
Kainic acid exerts its effects by binding to kainate receptors, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that, when activated by this compound, allow the influx of sodium ions into the neuron, leading to depolarization and excitatory postsynaptic potentials. In high concentrations, this compound can cause excitotoxicity, leading to neuronal death .
相似化合物的比较
Kainic acid is structurally similar to other excitatory amino acids, such as glutamic acid and domoic acid. it is unique in its high affinity for kainate receptors. Similar compounds include:
Glutamic Acid: A major excitatory neurotransmitter in the central nervous system.
Domoic Acid: Another marine-derived excitatory amino acid that binds to kainate receptors but has a different toxicity profile.
Dysiherbaine: A sponge-derived excitatory amino acid that also targets kainate receptors.
This compound’s specificity for kainate receptors and its potent neuroexcitatory properties make it a valuable tool in neuroscience research, distinguishing it from other similar compounds .
属性
CAS 编号 |
59905-23-6 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
(2R,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m0/s1 |
InChI 键 |
VLSMHEGGTFMBBZ-LKEWCRSYSA-N |
手性 SMILES |
CC(=C)[C@H]1CN[C@H]([C@H]1CC(=O)O)C(=O)O |
SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
规范 SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B7765347.png)
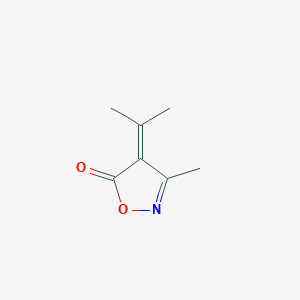


![calcium;2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]hexanedioate](/img/structure/B7765385.png)

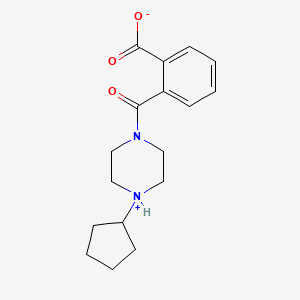

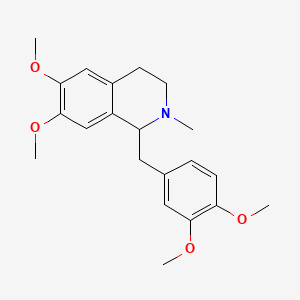
![2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7765409.png)
![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)
